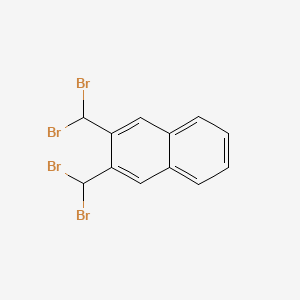

2,3-Bis(dibromomethyl)naphthalene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-bis(dibromomethyl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULPKHKBESTEJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(Br)Br)C(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294282 | |

| Record name | 2,3-bis(dibromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.81 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71383-01-2 | |

| Record name | NSC95698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-bis(dibromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Polybrominated Naphthalene Derivatives in Contemporary Organic Chemistry

Polybrominated naphthalenes (PBNs) represent a significant class of compounds within contemporary organic chemistry, drawing interest due to their diverse properties and applications. The naphthalene (B1677914) scaffold itself is a core component of various natural products that exhibit a range of pharmacological activities, spurring chemists to develop efficient synthetic routes starting from simple naphthalene derivatives. chemistryviews.org The introduction of multiple bromine atoms to this core structure creates polybrominated naphthalene derivatives, which serve as crucial intermediates in the synthesis of more complex molecules, including functionalized naphthoquinones and other substituted naphthalenes that are otherwise difficult to prepare. researchgate.net

The study of PBNs is also driven by their environmental presence, as some have been identified as contaminants in commercial fire retardant mixtures. nih.gov Research into these compounds has revealed them to be potent inducers of cytochrome P-450-dependent monooxygenases, similar in action to some of the most toxic polyhalogenated aromatic compounds. nih.gov This has necessitated the development of convenient and simple synthetic procedures to produce specific PBN isomers for toxicological studies and to better understand their chemical behavior. nih.govcardiff.ac.uk Furthermore, the functionalization of the naphthalene core, for instance in creating naphthalene-derived quaternary ammonium (B1175870) compounds (QACs), has led to the development of potent antimicrobial agents, highlighting the broad utility of modified naphthalene structures in medicinal chemistry. mdpi.com The synthesis of highly brominated naphthalenes continues to be an area of active research, aiming for selective and efficient methods to access specific isomers for various applications. cardiff.ac.ukacs.org

Overview of 2,3 Bis Dibromomethyl Naphthalene As a Versatile Synthetic Intermediate

Among the vast family of brominated naphthalenes, 2,3-Bis(dibromomethyl)naphthalene stands out as a highly functionalized and versatile synthetic intermediate. This compound features a naphthalene (B1677914) core substituted at the 2- and 3-positions with dibromomethyl (-CHBr₂) groups. Its synthesis has been achieved through methods such as a modified Wohl-Ziegler bromination of 2,3-dimethylnaphthalene (B165509). mpg.denih.gov

The key feature of this compound is the presence of multiple reactive benzylic bromide functionalities. These sites are primed for a variety of chemical transformations, particularly carbon-carbon bond-forming reactions. The molecule serves as a precursor in on-surface synthesis, a powerful technique used to construct novel molecular nanostructures under ultra-high vacuum conditions. researchgate.netresearchgate.net In this context, the naphthalene core is often chosen over a benzene (B151609) core to reduce the volatility of the precursor on metal surfaces during thermally induced reactions. nih.gov The strategic placement of the dibromomethyl groups at the ortho-positions (2,3-positions) plays a crucial role in its reactivity, influencing the activation barrier for debromination and subsequent reactions. nih.gov

Scope and Focus of Academic Inquiry on 2,3 Bis Dibromomethyl Naphthalene Transformations and Applications

Established Synthetic Pathways

Established synthetic routes to this compound primarily rely on radical substitution reactions, which are favored for their selectivity at the benzylic positions of the naphthalene (B1677914) core.

The Wohl-Ziegler bromination is a well-regarded method for the allylic and benzylic bromination of hydrocarbons. thermofisher.comwikipedia.org This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator to facilitate the reaction. thermofisher.commychemblog.com The process is known for its effectiveness in selectively brominating the methyl groups of alkylated aromatic compounds. mychemblog.com

The synthesis of this compound (also referred to as TBN) is effectively achieved through the benzylic bromination of 2,3-dimethylnaphthalene (B165509). researchgate.netnih.gov This reaction is a modified Wohl-Ziegler bromination that utilizes N-Bromosuccinimide (NBS) as the brominating agent and Azobisisobutyronitrile (AIBN) as a radical initiator. nih.govsemanticscholar.org

The process involves dissolving 2,3-dimethylnaphthalene in a suitable solvent, such as chloroform, to which NBS and a catalytic amount of AIBN are added. semanticscholar.org The mixture is then refluxed for an extended period, typically around six days, to ensure the exhaustive bromination of both methyl groups. semanticscholar.org The reaction proceeds via a free-radical chain mechanism, where the initiator, upon heating, generates radicals that abstract a benzylic hydrogen from the 2,3-dimethylnaphthalene. mychemblog.com The resulting benzylic radical then reacts with NBS to form the brominated product. This process is repeated until both methyl groups are converted to dibromomethyl groups.

Following the reaction, the mixture is worked up by extraction with a solvent like dichloromethane (B109758) and washed with a sodium thiosulfate (B1220275) solution to remove any unreacted bromine. semanticscholar.org The final product is then purified through column chromatography and recrystallization from ethanol, yielding this compound as colorless crystals. semanticscholar.org A reported synthesis yielded the product at 57%. semanticscholar.org

| Starting Material | Reagents | Solvent | Reaction Conditions | Purification Method | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dimethylnaphthalene | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Chloroform | Reflux for 6 days | Column chromatography and recrystallization from ethanol | 57% | semanticscholar.org |

Precursor Preparation and Deposition Techniques for On-Surface Reactions

On-surface synthesis has emerged as a powerful technique for the bottom-up fabrication of novel carbon-based nanostructures. This compound serves as a key precursor in these reactions, where its deposition onto a metallic surface under controlled conditions initiates a cascade of chemical transformations. researchgate.netnih.govlfchi-group.com

Organic Molecular Beam Deposition (OMBD) is a sophisticated technique used for the controlled deposition of organic molecules onto a substrate in an ultra-high vacuum (UHV) environment. uni-tuebingen.dehongik.ac.kr This method allows for precise control over the film thickness, down to the monolayer level, and ensures high purity of the deposited material. hongik.ac.kr

In the context of on-surface reactions with this compound, the compound is placed in a commercial evaporator, often a Knudsen cell, and heated to induce sublimation. researchgate.netnih.gov The resulting molecular beam is then directed towards a clean, single-crystal metal surface, such as Au(111), held at a specific temperature. researchgate.net The UHV conditions are crucial to prevent contamination and unwanted side reactions. uni-tuebingen.de The deposition of this compound onto the heated substrate leads to dehalogenative C-C coupling, resulting in the formation of various dimeric structures. researchgate.netnih.govlfchi-group.com This controlled adsorption and subsequent reaction on the surface are studied using advanced imaging techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). researchgate.netnih.govlfchi-group.com

| Deposition Technique | Precursor | Substrate | Environment | Key Outcome | Reference |

|---|---|---|---|---|---|

| Organic Molecular Beam Deposition (OMBD) | This compound | Au(111) | Ultra-high vacuum (UHV) | Controlled adsorption for on-surface dehalogenative C-C coupling | researchgate.netnih.gov |

On-Surface Dehalogenative Homocoupling Reactions on Metallic Substrates

The study of on-surface reactions provides a powerful method for constructing novel molecular nanostructures under ultra-high vacuum conditions. For benzylic bromides like this compound, these reactions on metallic substrates, particularly gold, lead to unique dimerization and polymerization pathways.

Dimerization Processes on Au(111) Surfaces

On a Au(111) surface, this compound (also referred to as TBN) undergoes a dehalogenative homocoupling reaction that results in the formation of various dimers rather than polymerization. nih.govlfchi-group.commpg.de This reactivity is in contrast to its analogue, 2,3-bis(bromomethyl)naphthalene (DBN), which tends to form polymers under similar conditions. researchgate.net The reaction pathway for TBN is dictated by the rapid ring closure that is not easily overcome by other thermodynamically favorable processes. researchgate.net A combination of scanning tunneling microscopy, non-contact atomic force microscopy, and density functional theory calculations has provided significant insights into these mechanisms. nih.govresearchgate.net

The dimerization of this compound on Au(111) proceeds through a critical intermediate: naphthocyclobutadiene. nih.govlfchi-group.commpg.deresearchgate.net The formation of this planar intermediate is a result of the debromination process. researchgate.net The ortho-position of the halomethyl groups in TBN plays a crucial role in lowering the activation barrier for debromination compared to para-substituted analogues. mpg.de The presence of naphthocyclobutadiene as the key intermediate directs the subsequent reaction pathways, leading to different dimer products. nih.govresearchgate.net

One of the significant products synthesized from the on-surface reaction of this compound is Naphtho[2',3':3,4]cyclobuta[1,2-b]anthracene (NCA). researchgate.net The formation of NCA involves a debromination cyclization step followed by a dimerization reaction. researchgate.net This process is typically achieved by depositing the precursor onto a Au(111) surface held at room temperature, followed by thermal annealing at approximately 400 K for 30 minutes. researchgate.net The resulting NCA molecule contains a four-membered ring, a structure that has been verified using scanning tunneling microscopy and non-contact atomic force microscopy. researchgate.net

Solution-Phase Cyclization Reactions

In addition to on-surface reactions, this compound exhibits distinct reactivity in solution, leading to the formation of cyclized derivatives.

Intramolecular Cyclization to Cyclobutanaphthalene Derivatives

In solution, this compound can undergo intramolecular cyclization to yield cyclobutanaphthalene structures. This transformation provides a pathway to strained ring systems fused to the naphthalene core.

A notable example of solution-phase reactivity is the cyclization of this compound when heated to 120 °C. researchgate.net This reaction produces 1,2-Dibromo-1,2-dihydrocyclobuta[b]naphthalene. researchgate.net This intramolecular process highlights a different reaction pathway compared to the intermolecular dimerization observed on metal surfaces.

Table of Research Findings on this compound Reactivity

| Reaction Type | Substrate/Conditions | Key Intermediate | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| On-Surface Homocoupling | Au(111) | Naphthocyclobutadiene | Dimer products | nih.govlfchi-group.commpg.deresearchgate.net |

| On-Surface Synthesis | Au(111), Annealing at 400 K | Not specified | Naphtho[2',3':3,4]cyclobuta[1,2-b]anthracene (NCA) | researchgate.net |

Table of Chemical Compounds

| Compound Name |

|---|

| 1,2-Dibromo-1,2-dihydrocyclobuta[b]naphthalene |

| 2,3-Bis(bromomethyl)naphthalene |

| This compound |

| Naphthocyclobutadiene |

Generation of 6,13-Dihydro-6,13-ethenopentacene

The synthesis of 6,13-dihydro-6,13-ethenopentacene from this compound represents a significant pathway in the chemical reactivity of this precursor. This transformation is typically achieved through a dehalogenation reaction, often facilitated by a reagent such as sodium iodide.

Detailed Research Findings

Research has shown that the cyclization of this compound can be induced under specific thermal conditions in the presence of a dehalogenating agent. When this compound is treated with sodium iodide, it undergoes a complex reaction sequence. One of the key findings is that at an elevated temperature of 120 °C, the reaction yields two main products: 1,2-dibromo-1,2-dihydrocyclobuta[b]naphthalene and the target molecule, 6,13-dihydro-6,13-ethenopentacene. researchgate.net

The formation of these products suggests a reaction mechanism that likely involves the initial formation of a highly reactive intermediate. The presence of sodium iodide facilitates the removal of bromine atoms, triggering the intramolecular C-C bond formation. The competition between the formation of the cyclobutane (B1203170) derivative and the ethenopentacene highlights the intricate nature of the reaction pathways available to the starting material.

The reaction conditions are critical in determining the product distribution. The temperature of 120 °C appears to be optimal for promoting the desired cyclization to form 6,13-dihydro-6,13-ethenopentacene, alongside its co-product.

Reaction Data

The following table summarizes the key aspects of the generation of 6,13-dihydro-6,13-ethenopentacene from this compound.

| Reactant | Reagent | Temperature (°C) | Products |

| This compound | Sodium Iodide | 120 | 1,2-dibromo-1,2-dihydrocyclobuta[b]naphthalene |

| 6,13-Dihydro-6,13-ethenopentacene |

Mechanistic Elucidation of 2,3 Bis Dibromomethyl Naphthalene Transformations

Electronic and Steric Influences on Reactivity

The reactivity of halomethyl-substituted aromatic compounds in on-surface reactions is profoundly influenced by the placement of the substituents on the aromatic core. These influences manifest in the activation barriers for dehalogenation and subsequent reaction pathways.

The ortho-positioning of the dibromomethyl groups on the naphthalene (B1677914) backbone in 2,3-bis(dibromomethyl)naphthalene plays a crucial role in lowering the activation barrier for debromination. This effect is particularly evident when compared to its para-substituted counterparts. For instance, the ortho-substitution in 2,3-bis(bromomethyl)naphthalene (B3052160) facilitates room-temperature reactions on a gold (Au(111)) surface. This enhanced reactivity is attributed to the steric strain and electronic interactions between the adjacent halomethyl groups, which weaken the carbon-bromine bonds and promote their cleavage.

In the case of this compound, the proximity of the two bulky dibromomethyl groups leads to a rapid ring closure following debromination, a pathway that is not as favorable for its corresponding 1,4-substituted isomer. researchgate.net This highlights the significant influence of the substituent arrangement on the kinetic and thermodynamic favorability of different reaction pathways.

Bond Cleavage and Coupling Mechanisms in On-Surface Processes

The cleavage of carbon-halogen bonds is the initial and rate-determining step in the on-surface transformations of many halogenated organic molecules. The mechanism of this cleavage dictates the nature of the reactive intermediates and the final products.

On metallic surfaces such as Au(111), the dehalogenative homocoupling of benzylic bromides like this compound proceeds through a homolytic cleavage of the carbon-halogen bond. researchgate.netd-nb.info This process involves the symmetrical breaking of the C-Br bond, where one electron remains with the carbon atom and the other with the bromine atom, leading to the formation of radical species stabilized by the metal surface. nih.gov This mechanism is a common feature of on-surface aryl-aryl coupling reactions. researchgate.netd-nb.info

The on-surface homolytic cleavage mechanism is fundamentally different from the electron-transfer mechanism that characterizes the analogous Ullmann coupling reaction in solution. researchgate.netd-nb.info In the traditional Ullmann coupling, a metal, typically copper, facilitates the C-C bond formation through a series of oxidative addition and reductive elimination steps, which involve the transfer of electrons from the metal to the aryl halide. The on-surface process, however, is thermally induced and relies on the catalytic activity of the surface to facilitate the homolytic scission of the C-Br bonds.

Identification and Role of Key Intermediate Species

In the on-surface reaction of this compound on Au(111), a key and highly reactive intermediate, naphthocyclobutadiene, is formed. researchgate.netd-nb.infonih.govresearchgate.netlfchi-group.com This species arises from the intramolecular cyclization of the diradical formed after the initial debromination steps. The formation of this strained, anti-aromatic intermediate is a critical juncture in the reaction pathway. Instead of polymerizing, the naphthocyclobutadiene intermediate readily undergoes dimerization, leading to the formation of various dimeric products. researchgate.netd-nb.inforesearchgate.netlfchi-group.com This dimerization is a consequence of the high reactivity of the cyclobutadiene (B73232) moiety. The prevalence of this dimerization pathway for this compound contrasts with the polymerization observed for the related compound, 2,3-bis(bromomethyl)naphthalene, which proceeds through a different intermediate to form poly(o-naphthylene vinylidene). researchgate.netd-nb.infonih.gov

The table below summarizes the key aspects of the on-surface transformation of this compound.

| Feature | Description |

| Precursor Molecule | This compound |

| Surface | Au(111) |

| Initial Step | Debromination |

| Bond Cleavage Mechanism | Homolytic cleavage of C-Br bonds |

| Key Intermediate | Naphthocyclobutadiene |

| Primary Reaction Pathway | Dimerization |

The detailed mechanistic insights into the transformations of this compound on surfaces not only advance our fundamental understanding of on-surface chemistry but also pave the way for the rational design of novel carbon-based materials with tailored properties.

Kinetic and Thermodynamic Considerations During Surface-Stabilized Radical Formation

The formation of surface-stabilized radicals from this compound on metallic substrates is a thermodynamically driven process governed by specific kinetic barriers. The transformation is initiated by the thermally induced homolytic cleavage of the carbon-bromine (C-Br) bonds. This process has been investigated in detail on a Au(111) surface, where the debromination of this compound and its analogue, 2,3-bis(bromomethyl)naphthalene, leads to the formation of reactive intermediates. nih.govnih.govresearchgate.net

The ortho-positioning of the halomethyl groups in this compound is a critical factor that influences the kinetics of the debromination process. d-nb.info Research indicates that this specific substitution pattern significantly lowers the activation barrier for C-Br bond cleavage compared to corresponding para-substituted arenes. d-nb.info This kinetic preference facilitates the formation of surface-stabilized radical species at lower temperatures.

Upon deposition on a Au(111) surface under ultra-high vacuum conditions, the dissociation of a C-Br bond from the precursor molecule marks the initial step. For the related compound 2,3-bis(bromomethyl)naphthalene, the activation energy for the cleavage of the first C-Br bond from a physisorbed state has been calculated to be 0.47 eV. researchgate.net This reaction results in a chemisorbed bromine atom on the gold surface and a surface-bound organic radical intermediate. researchgate.net Following this initial step, a cascade of further debromination events occurs, leading to the formation of "surface-stabilized radicals" where the C-Br bonds are effectively replaced by carbon-gold (C-Au) bonds. researchgate.net

From a thermodynamic standpoint, the formation of specific products is favored. Following the on-surface debromination of this compound and subsequent dimerization, statistical analysis of the resulting structures at different annealing temperatures reveals a clear thermodynamic preference. d-nb.info One particular dimer configuration is consistently the dominant product on the surface, indicating that it represents a thermodynamic sink in the reaction pathway on Au(111). d-nb.info

The kinetic and thermodynamic parameters are summarized in the tables below.

Table 1: Kinetic Data for On-Surface Radical Formation

| Compound | Process | Surface | Activation Energy (eV) | Key Findings |

| 2,3-bis(bromomethyl)naphthalene | Initial C-Br bond cleavage | Au(111) | 0.47 | The ortho-position of the substituent groups lowers the activation barrier for debromination compared to para-substituted analogues. researchgate.netd-nb.info |

Table 2: Thermodynamic Data for On-Surface Radical Transformation

| Precursor | Product | Surface | Observation | Thermodynamic Implication |

| This compound | Dimer 7 | Au(111) | This dimer is the favored product upon annealing. d-nb.info | This configuration is the most thermodynamically stable dimer product on the Au(111) surface. d-nb.info |

Advanced Spectroscopic and Computational Characterization of 2,3 Bis Dibromomethyl Naphthalene and Its Reaction Products

Surface-Sensitive Imaging and Spectroscopy Techniques

The direct visualization and electronic characterization of molecules and their reaction products on surfaces are made possible by a suite of high-resolution microscopy and spectroscopy methods.

Scanning Tunneling Microscopy (STM) has been instrumental in tracking the on-surface reactions of 2,3-bis(dibromomethyl)naphthalene on a Au(111) surface. lfchi-group.comresearchgate.netnih.govd-nb.info Upon deposition at room temperature, STM images reveal the presence of the precursor molecules, which appear as unevenly shaped species surrounded by dissociated bromine atoms. d-nb.inforesearchgate.net

As the surface is annealed to 420 K, STM observations show the formation and self-assembly of various dimeric structures into well-ordered domains. d-nb.inforesearchgate.net Further annealing to 470 K leads to the dominance of a specific, thermodynamically favored dimer. d-nb.inforesearchgate.net This step-by-step visualization allows for the direct monitoring of the reaction progress and the identification of different product species based on their distinct shapes and arrangements on the surface. d-nb.inforesearchgate.net In a related system, the on-surface synthesis of π-extended diaza acs.orgcirculene was also successfully monitored using STM, demonstrating the technique's versatility in studying complex molecular transformations. aalto.fi

A key intermediate in the reaction of this compound is identified as naphthocyclobutadiene. lfchi-group.comresearchgate.netnih.gov The subsequent dimerization of this intermediate leads to a variety of products. lfchi-group.comresearchgate.netnih.govresearchgate.net In contrast, a similar precursor, 2,3-bis(bromomethyl)naphthalene (B3052160), undergoes polymerization to form poly(o-naphthylene vinylidene), which upon further annealing, converts to the conjugated poly(o-naphthylene vinylene). lfchi-group.comresearchgate.netnih.gov

To obtain a more detailed structural characterization of the reaction products, non-contact atomic force microscopy (nc-AFM) has been employed. This technique provides sub-molecular resolution, allowing for the precise identification of the chemical structure of the molecules on the surface. lfchi-group.comresearchgate.netnih.govd-nb.info

For the reaction of this compound, nc-AFM images have been crucial in confirming the structure of the planar naphthocyclobutadiene intermediate. d-nb.info Furthermore, high-resolution nc-AFM has enabled the unambiguous identification of the various dimeric products formed after annealing. d-nb.inforesearchgate.net By overlaying structural models onto the nc-AFM images, the exact bonding configurations of the dimers, including isomers, have been determined. researchgate.net The power of nc-AFM is also highlighted in its ability to distinguish between the vinylidene and vinylene linkages in the polymer chains formed from the related precursor, 2,3-bis(bromomethyl)naphthalene. d-nb.info

Scanning Tunneling Spectroscopy (STS) provides valuable insights into the electronic properties of the adsorbed molecules and their reaction products. By measuring the differential conductance (dI/dV) as a function of the sample bias, STS can map the local density of states (LDOS) of the surface species.

STS measurements have been performed on the naphthocyclobutadiene intermediate formed from this compound, providing information about its electronic structure. d-nb.info This data is complementary to the structural information obtained from STM and nc-AFM, offering a more complete picture of the on-surface species. The combination of STM, nc-AFM, and STS, supported by theoretical calculations, has been shown to be a powerful approach for elucidating complex on-surface reaction mechanisms. researchgate.net

Quantum Chemical and Molecular Dynamics Simulations

Computational methods are essential for interpreting experimental observations and for gaining a deeper understanding of the underlying chemical processes.

Density Functional Theory (DFT) calculations have been extensively used to unravel the intricate reaction pathways of this compound on Au(111). lfchi-group.comresearchgate.netnih.govd-nb.info These calculations provide insights into the energetics of the debromination process, the stability of intermediates, and the structure of the final products. lfchi-group.comresearchgate.netnih.govresearchgate.net

DFT studies have confirmed that the formation of the naphthocyclobutadiene intermediate is a key step in the reaction cascade. lfchi-group.comresearchgate.netnih.gov The calculations have also been used to model the structures of the various observed dimers, showing excellent agreement with the high-resolution nc-AFM images. researchgate.net Furthermore, DFT has shed light on why this compound preferentially forms dimers, while the related 2,3-bis(bromomethyl)naphthalene undergoes polymerization. lfchi-group.comresearchgate.netnih.gov The theoretical investigations highlight the critical role of the ortho-position of the halomethyl substituents in lowering the activation barrier for debromination. d-nb.info

The synergy between DFT calculations and experimental techniques like STM and nc-AFM has been a recurring theme in the study of on-surface synthesis, enabling the detailed characterization of novel nanostructures. aalto.firesearchgate.net

A significant advancement in the interpretation of STM data is the development of computational methods to reconstruct pristine molecular orbitals (MOs) from experimental images. This is particularly challenging when molecules are adsorbed on metallic substrates, as the interaction with the surface can perturb the electronic structure. acs.orgarxiv.org

Recently, a physics-driven deep learning network, termed STM-Net, has been developed to address this challenge. acs.orgarxiv.org This approach has been successfully applied to the reaction products of this compound on a Au(111) substrate. acs.orgarxiv.org By processing the experimental STM images, STM-Net can filter out contributions from the substrate and the STM tip, allowing for the reconstruction of the unperturbed molecular orbitals of the adsorbed species. acs.orgarxiv.org This powerful tool paves the way for a more accurate and detailed understanding of the electronic properties of molecules at surfaces. acs.orgarxiv.orgresearchgate.net The development of databases of computational STM images for various materials further aids in the interpretation of experimental data. nih.govosti.gov

Structural Elucidation through Diffraction Methods

The precise three-dimensional arrangement of atoms within a molecule and the packing of these molecules in a solid-state crystal lattice are fundamental to understanding its chemical and physical properties. X-ray diffraction techniques stand as the definitive method for determining these structures, providing unparalleled detail about bond lengths, bond angles, and intermolecular interactions. For complex halogenated aromatic compounds such as this compound, these methods are indispensable for a comprehensive structural characterization.

X-ray Crystallographic Investigations of this compound and Related Derivatives

X-ray crystallography has been successfully employed to elucidate the solid-state structure of this compound. nih.gov This analytical technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of scattered X-rays provides detailed information about the electron density distribution within the crystal, from which the positions of individual atoms can be determined with high precision.

A key aspect of the crystallographic analysis of this compound is the precise measurement of the carbon-bromine (C-Br) bond lengths and the bromine-carbon-bromine (Br-C-Br) bond angles within the dibromomethyl groups. These parameters provide insight into the local geometry and electronic environment of the carbon atoms bearing the bromine substituents.

In a study of various brominated naphthalene (B1677914) and benzene (B151609) derivatives, the crystal structure of this compound was determined, providing specific values for these geometric parameters. nih.gov The analysis revealed that the C-Br bond lengths and Br-C-Br angles are consistent with those observed in other dibromomethyl-substituted aromatic compounds.

The following table summarizes the key crystallographic data for the C-Br bond lengths and Br-C-Br angles in this compound.

| Parameter | Value |

| C-Br Bond Length | 1.942(5) Å |

| Br-C-Br Angle | 108.7(4)° |

Table 1: Selected Bond Lengths and Angles for this compound from X-ray Crystallographic Data. researchgate.net

The observed C-Br bond length of 1.942(5) Å is a typical value for a single bond between a carbon atom and a bromine atom in this type of chemical environment. Similarly, the Br-C-Br bond angle of 108.7(4)° is close to the ideal tetrahedral angle of 109.5°, indicating a standard sp³ hybridization for the carbon atoms of the dibromomethyl groups. These findings from X-ray crystallographic studies provide a foundational understanding of the molecular geometry of this compound.

Applications and Synthetic Utility of 2,3 Bis Dibromomethyl Naphthalene in Advanced Organic Synthesis and Materials Science

Precursor in On-Surface Synthesis of Novel Carbon Nanostructures

On-surface synthesis, a powerful bottom-up approach for constructing atomically precise low-dimensional carbon-based materials, has utilized 2,3-bis(dibromomethyl)naphthalene as a key starting material. The controlled deposition and subsequent thermally induced reactions of this molecule on metallic surfaces, such as Au(111), have paved the way for the fabrication of previously inaccessible carbon nanostructures. These processes are typically carried out under ultra-high vacuum conditions and are meticulously studied using advanced surface-sensitive techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), complemented by density functional theory (DFT) calculations.

Directed Assembly of Complex Hydrocarbon Dimers

The on-surface dehalogenative homocoupling of this compound (TBN) on a Au(111) surface has been shown to be a selective route to complex hydrocarbon dimers. mpg.denih.govcardiff.ac.uk Unlike its counterpart, 2,3-bis(bromomethyl)naphthalene (B3052160), which tends to polymerize, the gem-dibromomethyl groups of TBN favor intramolecular cyclization, leading to the formation of a highly reactive naphthocyclobutadiene intermediate. mpg.deresearchgate.net This intermediate is a key species that subsequently undergoes dimerization to yield a variety of structurally distinct hydrocarbon dimers.

The reaction pathway, as elucidated by experimental and theoretical studies, involves a sequence of dehalogenation and coupling steps. Upon thermal activation, the TBN molecules lose bromine atoms, leading to the formation of radical species that rapidly rearrange and cyclize. The resulting naphthocyclobutadiene intermediates are not stable in isolation but readily react with each other on the gold surface. The specific structures of the resulting dimers are influenced by the reaction conditions and the templating effect of the underlying metallic substrate. These studies provide fundamental insights into the mechanisms of on-surface reactions and demonstrate the potential to create complex, multi-ring hydrocarbon systems with high precision.

| Precursor Molecule | Surface | Key Intermediate | Primary Products | References |

|---|---|---|---|---|

| This compound | Au(111) | Naphthocyclobutadiene | Complex Hydrocarbon Dimers | mpg.denih.govcardiff.ac.uk |

Fabrication of Cyclobutadiene-Linked Systems

A significant outcome of the on-surface reactions of this compound is the formation of cyclobutadiene-linked systems. The dimerization of the in-situ generated naphthocyclobutadiene intermediates can lead to structures containing one or more four-membered cyclobutadiene (B73232) rings. researchgate.net These moieties are of considerable interest due to their unique electronic and structural properties, including antiaromaticity.

The precise characterization of these cyclobutadiene-containing products has been achieved through high-resolution imaging techniques that can resolve the intramolecular structure of the newly formed molecules. The formation of these systems from this compound highlights a novel strategy for incorporating strained ring systems into larger carbon-based architectures on a surface. This approach opens up new possibilities for exploring the fundamental chemistry and physics of antiaromatic systems and for developing novel electronic materials with tailored properties.

Building Block for Functionalized Naphthalene (B1677914) Scaffolds

Beyond the realm of on-surface synthesis, this compound serves as a valuable building block in conventional solution-phase organic synthesis for the creation of functionalized naphthalene-based scaffolds. The reactive dibromomethyl groups can participate in a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

Role in the Creation of Diverse Organic Molecules and Materials

The versatility of this compound as a synthetic precursor is demonstrated by its use in the preparation of various organic molecules and materials. For instance, it can undergo cyclization reactions to form acenaphthylene (B141429) derivatives. One notable reaction is its cyclization at 120 °C to yield 1,2-dibromo-1,2-dihydrocyclobuta[b]naphthalene and 6,13-dihydro-6,13-ethenopentacene.

Furthermore, the dibromomethyl groups are susceptible to nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. Although specific examples for this compound are not extensively documented in readily available literature, the analogous reactivity of similar benzylic halides suggests its potential in synthesizing molecules with tailored electronic, optical, or biological properties. For example, reaction with dithiols could lead to the formation of sulfur-containing macrocycles, known as naphthalenophanes, which are of interest in supramolecular chemistry and materials science for their host-guest properties and potential applications in sensing and catalysis.

The ability to generate a reactive diene intermediate from this compound also opens up possibilities for its use in Diels-Alder reactions, providing a pathway to complex, three-dimensional polycyclic systems. The development of synthetic methodologies utilizing this compound as a starting material continues to be an active area of research, with the potential to unlock new classes of functional organic materials.

| Reactant | Reaction Type | Potential Product Class | Potential Applications |

|---|---|---|---|

| This compound | Cyclization | Acenaphthylene derivatives, Polycyclic aromatic hydrocarbons | Organic electronics, Materials science |

| This compound | Nucleophilic Substitution (e.g., with dithiols) | Naphthalenophanes (Macrocycles) | Supramolecular chemistry, Sensing, Catalysis |

| This compound | Diels-Alder Reaction (as diene precursor) | Complex Polycyclic Systems | Organic synthesis, Materials science |

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Diverse Metal Surfaces and Substrate Interactions for Controlled Reactivity

The initial research on 2,3-Bis(dibromomethyl)naphthalene has predominantly focused on its behavior on Au(111) surfaces. numberanalytics.comrsc.orgrsc.orgnumberanalytics.comfiveable.meresearchgate.net On this particular substrate, TBN undergoes a dehalogenative C-C coupling reaction, leading to the formation of various dimers through a naphthocyclobutadiene intermediate. numberanalytics.comrsc.orgrsc.orgnumberanalytics.comfiveable.me The ortho-position of the dibromomethyl groups plays a crucial role in lowering the activation barrier for debromination, facilitating this unique reaction pathway. rsc.orgfiveable.me

However, the vast landscape of metallic and non-metallic substrates offers a largely unexplored territory for controlling the reactivity of TBN. The choice of substrate is known to significantly influence on-surface reactions by altering precursor adsorption geometries, electronic interactions, and catalytic activity. Future research should systematically investigate the on-surface synthesis of TBN on a variety of metal surfaces, including but not limited to:

Copper (Cu) surfaces (e.g., Cu(111), Cu(110)): Copper is known for its catalytic activity in dehalogenation and cyclodehydrogenation reactions. researchgate.netrsc.org Its interaction with TBN could potentially lead to different reaction outcomes compared to gold, possibly favoring the formation of organometallic intermediates or alternative coupling products. Studies on other polycyclic aromatic hydrocarbons on Cu(111) have shown that the surface can effectively catalyze graphene formation at high temperatures, a pathway that could be explored for TBN. researchgate.net

Silver (Ag) surfaces (e.g., Ag(111)): Silver is generally less reactive than gold or copper, which could offer a more controlled environment for studying the initial debromination steps and isolating reaction intermediates. The weaker interaction might also influence the diffusion and assembly of the TBN molecules and their subsequent reaction products.

Other transition metals (e.g., Pt, Pd, Ni): These metals are known for their diverse catalytic properties and could open up entirely new reaction pathways for TBN, such as C-H activation or different modes of C-C bond formation.

Non-metallic substrates: Investigating TBN's behavior on substrates like highly oriented pyrolytic graphite (B72142) (HOPG), metal oxides, or thin insulating films could lead to the formation of novel nanostructures with preserved electronic properties, as the substrate would have a weaker electronic coupling with the synthesized molecules. researchgate.net

The interaction between the precursor and the substrate is a key factor in determining the reaction pathway. A comparative study across different surfaces would provide fundamental insights into how substrate-adsorbate interactions can be harnessed to steer chemical reactions.

Table 1: Potential Substrates for Future On-Surface Studies of this compound

| Substrate | Crystal Face | Potential Influence on Reactivity |

| Gold | Au(111) | Established to promote dimerization via a naphthocyclobutadiene intermediate. numberanalytics.comrsc.org |

| Copper | Cu(111), Cu(110) | May favor different coupling pathways or the formation of organometallic structures. researchgate.netrsc.org |

| Silver | Ag(111) | Weaker interaction could allow for greater control over reaction intermediates. |

| Platinum | Pt(111) | High catalytic activity could lead to novel C-H activation or skeletal rearrangements. |

| Palladium | Pd(111) | Known for its role in cross-coupling reactions, could offer new synthetic routes. |

| Graphite | HOPG | A non-metallic substrate that could lead to different self-assembly and reaction motifs. researchgate.net |

Development of Novel Derivatization Strategies for Enhanced Material Properties

The dimers formed from the on-surface synthesis of TBN represent a new class of hydrocarbon nanostructures. A significant future research direction lies in the development of strategies to chemically modify or "derivatize" these nanostructures to enhance their material properties. Post-synthesis modification is a powerful tool to tailor the functionality of surface-supported materials for specific applications. rsc.orgacs.org

Given the structure of the TBN-derived dimers, several derivatization approaches can be envisioned:

Targeted Functionalization: The unique electronic and structural features of the dimers could be exploited for targeted functionalization. For instance, the strained four-membered ring in the naphthocyclobutadiene intermediate could be a target for specific chemical reactions.

Hierarchical Assembly: The dimers themselves could serve as building blocks for more complex, hierarchically ordered structures. By co-depositing TBN with other molecular precursors, it might be possible to create multicomponent nano-architectures with programmed properties.

Edge Functionalization Analogy: Drawing inspiration from the well-established field of graphene nanoribbon (GNR) functionalization, the edges of any larger structures formed from TBN could be targeted. sigmaaldrich.comsigmaaldrich.com Functional groups could be introduced to improve solubility, facilitate interfacing with other materials, or introduce specific electronic or magnetic properties.

On-Surface Chemical Conversion: The synthesized dimers could be subjected to further on-surface reactions, such as dehydrogenation or oxidation, to transform them into new chemical species with altered properties.

The ability to derivatize these novel nanostructures would significantly broaden their potential applications in areas such as molecular electronics, sensing, and catalysis.

Advancement of In-Situ Characterization Techniques for Real-Time Mechanistic Insights

The initial studies on TBN have heavily relied on scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) to characterize the products of the on-surface reactions. numberanalytics.comrsc.orgnumberanalytics.com While powerful, these techniques often provide snapshots of the reaction before and after thermal annealing. The advancement and application of in-situ characterization techniques that can monitor reactions in real-time are crucial for gaining a deeper understanding of the reaction mechanisms. numberanalytics.comnumberanalytics.commdpi.com

Future research would benefit from the application of a broader range of advanced in-situ techniques:

Fast X-ray Photoelectron Spectroscopy (XPS): Synchrotron-based fast XPS can provide real-time information about the elemental composition and chemical states of the atoms involved in the reaction. diamond.ac.uknumberanalytics.comresearchgate.netmdpi.com This would allow researchers to track the debromination process and identify the formation of transient chemical species during the reaction of TBN on a surface. nih.gov

In-situ Infrared and Raman Spectroscopy: These techniques can provide vibrational information about the molecules on the surface, allowing for the identification of specific chemical bonds and functional groups as they form and break during the reaction.

Combined STM/XPS and other multi-technique approaches: The integration of multiple in-situ techniques in a single experimental setup provides a more complete picture of the on-surface reaction. mdpi.comnumberanalytics.com For example, combining the atomic-scale structural information from STM with the chemical information from XPS would be a powerful approach to unravel the complex reaction network of TBN.

By observing the reaction as it happens, researchers can gain a more complete understanding of the reaction kinetics, the role of intermediates, and the influence of the surface on the reaction pathway.

Theoretical Predictions and Machine Learning Approaches for Designing New Transformations

Theoretical calculations, particularly Density Functional Theory (DFT), have already been instrumental in elucidating the reaction mechanism of TBN on Au(111). numberanalytics.comrsc.org In the future, the synergy between advanced theoretical methods and machine learning will play an even more significant role in exploring the potential of TBN and designing new chemical transformations. researchgate.netosti.govnih.gov

Key opportunities in this area include:

Computational Screening of Substrates: DFT calculations can be used to predict the adsorption energies, reaction barriers, and potential reaction pathways of TBN on a wide range of metal and non-metal surfaces. rsc.orgacs.org This computational screening can guide experimental efforts by identifying the most promising substrates for achieving desired reaction outcomes.

Predicting Novel Reaction Pathways: Advanced simulation techniques, such as accelerated molecular dynamics, can be used to explore the potential energy surface of the TBN reaction system and uncover new, unexpected reaction pathways. rsc.org

Machine Learning for Reaction Prediction: Machine learning models can be trained on existing experimental and computational data to predict the outcome of on-surface reactions for new precursors or on new substrates. osti.govnih.govresearchgate.net This could significantly accelerate the discovery of new on-surface synthesis routes.

Designing Precursors for Targeted Nanostructures: By understanding the structure-property relationships that govern on-surface reactions, theoretical and machine learning models can be used to design new precursor molecules that will self-assemble and react to form specific, desired nanostructures.

The integration of these computational and data-driven approaches will not only deepen our fundamental understanding of the on-surface chemistry of TBN but also provide a powerful toolkit for the rational design of novel nanomaterials with tailored properties.

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR can confirm bromine substitution patterns and aromatic proton environments.

- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (e.g., m/z 458 for [M]) and fragmentation patterns to detect impurities .

- X-ray Crystallography : Resolve crystal structures to verify bond angles and distances, particularly for bromine-heavy derivatives. SHELX programs are widely used for refinement .

What strategies are recommended for resolving data discrepancies in crystallographic studies of halogenated naphthalene derivatives?

Advanced Research Question

- Refinement Software : Use SHELXL for high-resolution data to model disorder or thermal motion artifacts. For twinned crystals, employ SHELXE to deconvolute overlapping reflections .

- Validation Tools : Cross-check with PLATON or CCDC Mercury to identify outliers in bond lengths/angles. For example, C–Br bond lengths should align with literature values (1.85–1.93 Å) .

- Data Collection : Optimize crystal mounting and cooling to reduce lattice distortions, especially for radiation-sensitive brominated compounds.

How should researchers design in vitro assays to assess the cytotoxic potential of this compound?

Basic Research Question

Experimental Design :

- Cell Lines : Use human epithelial cells (e.g., HepG2) for hepatic toxicity screening.

- Dose-Response : Apply logarithmic concentration ranges (1–100 μM) to determine IC.

- Bias Mitigation : Randomize exposure groups and blind personnel to treatment conditions to reduce performance bias. Follow risk-of-bias frameworks (e.g., ATSDR guidelines) for study validity .

Endpoint Analysis : Measure apoptosis markers (e.g., caspase-3) and oxidative stress (e.g., ROS levels) via flow cytometry.

What are the challenges in synthesizing sulfur-containing derivatives of this compound, and how can reaction mechanisms be elucidated?

Advanced Research Question

Challenges :

- Nucleophilic Substitution : Bromine substituents may exhibit steric hindrance, reducing reactivity with thiolates.

- Side Reactions : Competing elimination pathways can form naphthoquinone derivatives.

Mechanistic Insights : - Kinetic Studies : Use Br/Br isotopic labeling to track substitution rates via mass spectrometry.

- Computational Modeling : Apply DFT to map transition states and identify rate-limiting steps. For example, alkyl thiolate attack at the dibromomethyl group proceeds via an S2 mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。